4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine 4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819801
InChI: InChI=1S/C6H8N2O/c1-2-5-6(7-3-1)9-4-8-5/h4,7H,1-3H2
SMILES:
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine

CAS No.:

Cat. No.: VC15819801

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine -

Specification

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-b]pyridine
Standard InChI InChI=1S/C6H8N2O/c1-2-5-6(7-3-1)9-4-8-5/h4,7H,1-3H2
Standard InChI Key MVYDUUWLASFVPA-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(NC1)OC=N2

Introduction

PropertyValue/Description
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol (calculated)
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The saturation of the pyridine ring enhances conformational flexibility compared to fully aromatic analogs, potentially influencing binding interactions in biological systems .

Synthetic Methodologies

Although no direct synthesis of 4,5,6,7-tetrahydrooxazolo[5,4-b]pyridine is documented, analogous pathways for related heterocycles provide actionable blueprints. For instance, the synthesis of 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride involves a two-step process: (1) imine formation via condensation of 2-thiophene ethylamine with formaldehyde, and (2) cyclization using ethanolic hydrogen chloride . Adapting this approach, the target compound could hypothetically be synthesized as follows:

  • Imine Formation: React 2-aminoethyloxazole with formaldehyde under heated conditions (50–55°C) to form a cyclic imine intermediate.

  • Cyclization and Salt Formation: Treat the imine with hydrochloric acid in ethanol to induce ring closure, followed by recrystallization for purification .

Key Considerations:

  • Substituent effects on the oxazole ring may necessitate modified reaction temperatures or catalysts.

  • Alternative routes could involve [4+2] cycloadditions or transition metal-catalyzed couplings, though these remain speculative without experimental data.

Spectroscopic Characterization

Spectroscopic data for closely related compounds, such as pyrazolo[3,4-b]pyridine derivatives, offer guidance on expected signals for 4,5,6,7-tetrahydrooxazolo[5,4-b]pyridine :

  • ¹H NMR:

    • Pyridine ring protons (deshielded aromatic region): δ 7.5–8.5 ppm.

    • Oxazole protons: δ 6.5–7.5 ppm.

    • Tetrahydro protons (CH₂ groups): δ 2.0–3.0 ppm.

  • ¹³C NMR:

    • Oxazole carbons: 140–160 ppm.

    • Pyridine carbons: 120–150 ppm.

  • IR:

    • C=N stretch (oxazole): ~1600 cm⁻¹.

    • C-O stretch: ~1250 cm⁻¹.

X-ray crystallography of analogous compounds, such as pyrazolo[3,4-b]pyridine-5-carbohydrazide derivatives, reveals planar fused-ring systems with hydrogen-bonding networks stabilizing the crystal lattice .

TargetPotential Effect
Serotonin ReuptakeAnxiolytic activity
Cyclin-Dependent KinasesAnticancer properties
CCR1 ReceptorsAnti-inflammatory action

The tetrahydro modification may enhance blood-brain barrier penetration compared to aromatic counterparts, making it a candidate for central nervous system therapeutics .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serve as precursors for kinase inhibitors or antiviral agents.

  • Material Science: Potential ligands for catalytic metal complexes due to N,O-chelation sites.

  • Agrochemicals: Herbicidal activity observed in pyridine-oxazole hybrids .

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